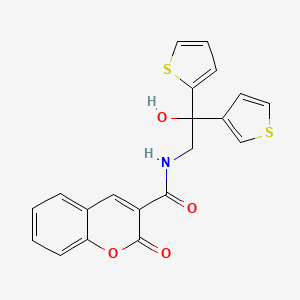
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H15NO4S2 and its molecular weight is 397.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, also known by its CAS number 1251577-29-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H14N2O3S2, with a molecular weight of 310.4 g/mol. Its structure includes a chromene core, which is known for various biological activities, and thiophene rings that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O3S2 |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 1251577-29-3 |
1. Antimicrobial Activity
Recent studies indicate that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds structurally related to chromenes have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds range from 6.25 µg/mL to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ketoconazole and nystatin .
2. Antifungal Activity
The antifungal potential of compounds similar to this compound has been evaluated against various fungal pathogens. Studies have reported MIC values as low as 4 µg/mL for certain derivatives, suggesting that modifications in the thiophene moiety can significantly enhance antifungal activity .
3. Anti-inflammatory Effects
Compounds containing the chromene structure have demonstrated anti-inflammatory properties, which are crucial for treating conditions like arthritis and other inflammatory diseases. In vitro assays have shown that these compounds can stabilize red blood cell membranes, indicating their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups in the chromene and thiophene structures can significantly influence biological activity:
- Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and bioavailability.
- Thiophene Substituents : Modifications in the thiophene rings can lead to increased potency against microbial strains.
- Carboxamide Linkage : This group is essential for maintaining the biological activity of the compound.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of chromene derivatives showed that modifications led to improved antimicrobial efficacy with MIC values lower than those of traditional antibiotics . The most effective derivative exhibited an MIC of 4 µg/mL against Candida albicans.
- In Vivo Studies : In animal models, compounds structurally similar to this compound demonstrated significant reductions in inflammation markers, supporting their potential use in treating inflammatory diseases .
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S2/c22-18(15-10-13-4-1-2-5-16(13)25-19(15)23)21-12-20(24,14-7-9-26-11-14)17-6-3-8-27-17/h1-11,24H,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKGFPAAWBNGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














